Ethyl 3-(3-aminobenzamido)benzoate hydrochloride
Description
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is a benzoate derivative characterized by an ethyl ester group at the para position, a benzamido linker, and a 3-aminophenyl substituent. This structure confers unique physicochemical properties, including enhanced hydrogen bonding capacity due to the amino and amide groups, and moderate lipophilicity from the ethyl ester. Its molecular weight, estimated at ~350–400 g/mol (based on analogs like MFCD31695709 in ), positions it as a mid-sized organic molecule suitable for drug discovery and chemical synthesis.
Properties
IUPAC Name |
ethyl 3-[(3-aminobenzoyl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.ClH/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11;/h3-10H,2,17H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXHWZBRYUJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-aminobenzamido)benzoate hydrochloride typically involves the reaction of ethyl 3-aminobenzoate with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(3-aminobenzamido)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features:
Physicochemical and Reactivity Comparisons
- Solubility: The 3-aminobenzamido group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., 3-bromoanilino in ), which are more lipophilic . Piperidine-containing derivatives () may exhibit pH-dependent solubility due to the basic nitrogen.
- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, suggesting that amino positioning (para vs. meta) and substituents (dimethyl vs. benzamido) critically influence chemical behavior .
- Stability : Methyl esters () are generally more prone to hydrolysis than ethyl esters, impacting metabolic stability in biological systems .
Reactivity in Polymerization ()
- Ethyl 4-(dimethylamino)benzoate achieves a 15–20% higher degree of conversion in resin cements than 2-(dimethylamino)ethyl methacrylate.
- The amino group’s para position enhances electron donation, accelerating free-radical initiation .
Pharmacokinetic Behavior of Halogenated Analogs ()
- The 3-bromoanilino group in Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate HCl increases logP by ~1.5 units compared to non-halogenated analogs, improving blood-brain barrier penetration .
Biological Activity
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is a compound that has garnered interest in scientific research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields, including medicinal chemistry and enzymatic studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 3-aminobenzoate with 3-aminobenzoic acid. The process usually requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained through treatment with hydrochloric acid to form the hydrochloride salt.
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The compound can modulate enzyme activity, which leads to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer progression, suggesting potential therapeutic applications .
Biological Activity
The biological activities of this compound include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes that play crucial roles in metabolic pathways, particularly those associated with inflammation and cancer .
- Protein Binding : It interacts with proteins, which can alter their functions and influence cellular processes.
- Potential Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects, making it a candidate for further research in oncology.
Research Findings
Recent studies have highlighted the compound's versatility in biochemical applications. Here are some notable findings:
Case Studies
Case studies exploring the biological activity of this compound have focused on its application in drug development. For instance, a case study demonstrated the compound's efficacy in inhibiting specific enzymes linked to cancer cell proliferation. This study employed both in vitro and in vivo models to assess the therapeutic potential and safety profile of the compound.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(3-aminobenzamido)benzoate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via amide coupling between 3-aminobenzoic acid derivatives and ethyl 3-aminobenzoate. A common approach involves activating the carboxylic acid group using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to form an active ester intermediate, improving coupling efficiency . Solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) are critical for minimizing side reactions. Post-synthesis purification via recrystallization (using methanol/ether mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement. Ensure crystal quality by slow evaporation of solvent and validate hydrogen bonding patterns (e.g., N–H···Cl interactions in hydrochloride salts) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm the presence of ethyl ester (δ ~4.3 ppm for –CH₂CH₃), aromatic protons (δ ~7–8 ppm), and amide NH (δ ~10 ppm). Use DMSO-d₆ as a solvent to observe exchangeable protons .
- IR spectroscopy : Identify carbonyl stretches (C=O ester ~1740 cm⁻¹, amide ~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
Q. What analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation. Monitor UV absorbance at 254 nm. Compare retention times with reference standards (e.g., USP guidelines for related benzoate esters) .
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7). Visualize using ninhydrin for primary amines or UV lamp for aromatic moieties.
- Melting point analysis : A sharp melting point (e.g., 150–151°C for hydrochloride salts) indicates purity .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize hydrochloride residues with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite). Dispose as hazardous waste .
- Storage : Keep in airtight containers under dry, inert conditions (argon/vacuum) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers design stability studies under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC for byproducts like free benzoic acid or hydrolyzed esters .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photolytic cleavage of the amide bond. Compare with dark-stored controls .
Q. What strategies are effective in identifying and quantifying synthetic impurities?
Methodological Answer:
- Impurity profiling : Employ HPLC-MS to detect intermediates (e.g., unreacted 3-aminobenzoic acid) or side products (e.g., dimeric amides). Use charged aerosol detection (CAD) for non-UV-active impurities .
- Reference standards : Cross-validate against EP/USP impurity standards (e.g., methyl ester analogs) to assign peaks .
Q. How can computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict dipole moments, solubility parameters, and pKa (e.g., amine protonation in hydrochloride form) .
- Molecular dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies or crystallization pathways .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case example : If NMR suggests a planar amide bond but crystallography shows slight distortion, consider dynamic effects (e.g., solvent-induced conformational flexibility). Re-examine sample purity via elemental analysis (C, H, N) and DSC (differential scanning calorimetry) to rule out polymorphic interference .
- Statistical validation : Apply χ² tests to crystallographic residuals or use Bayesian analysis for NMR peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
